Cas no 2172502-91-7 (2-({spiro2.2pentan-1-yl}methyl)cyclopentan-1-ol)

2-({Spiro[2.2]pentan-1-yl}methyl)cyclopentan-1-ol is a structurally unique bicyclic alcohol featuring a spiro-fused cyclopropane ring system. The compact spiro[2.2]pentane scaffold imparts high steric strain and rigidity, which can influence reactivity and selectivity in synthetic applications. The cyclopentanol moiety provides a versatile functional handle for further derivatization. This compound may serve as a valuable intermediate in organic synthesis, particularly for accessing strained ring systems or as a building block in medicinal chemistry. Its distinct geometry could also be explored for applications in materials science, where rigid frameworks are often desirable. The product's stability and functional group compatibility make it a promising candidate for specialized synthetic routes.
2-({spiro2.2pentan-1-yl}methyl)cyclopentan-1-ol structure
2172502-91-7 structure
Product Name:2-({spiro2.2pentan-1-yl}methyl)cyclopentan-1-ol
CAS No:2172502-91-7
MF:C11H18O
MW:166.260023593903
CID:5567953
PubChem ID:165594300
Update Time:2025-09-24

2-({spiro2.2pentan-1-yl}methyl)cyclopentan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-({spiro[2.2]pentan-1-yl}methyl)cyclopentan-1-ol
    • EN300-1635312
    • 2172502-91-7
    • 2-({spiro2.2pentan-1-yl}methyl)cyclopentan-1-ol
    • Inchi: 1S/C11H18O/c12-10-3-1-2-8(10)6-9-7-11(9)4-5-11/h8-10,12H,1-7H2
    • InChI Key: ZZMCDVFAEJFPCE-UHFFFAOYSA-N
    • SMILES: OC1CCCC1CC1CC21CC2

Computed Properties

  • Exact Mass: 166.135765193g/mol
  • Monoisotopic Mass: 166.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.2Ų

2-({spiro2.2pentan-1-yl}methyl)cyclopentan-1-ol Pricemore >>

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Additional information on 2-({spiro2.2pentan-1-yl}methyl)cyclopentan-1-ol

Comprehensive Overview of 2-({spiro[2.2]pentan-1-yl}methyl)cyclopentan-1-ol (CAS No. 2172502-91-7)

In the rapidly evolving field of organic chemistry, 2-({spiro[2.2]pentan-1-yl}methyl)cyclopentan-1-ol (CAS No. 2172502-91-7) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its spirocyclic framework, is a subject of interest for researchers exploring novel synthetic pathways and functional materials. Its molecular architecture, featuring a cyclopentanol moiety bridged by a spiro[2.2]pentane unit, offers intriguing possibilities for drug discovery, material science, and catalysis.

The spiro[2.2]pentane core in 2-({spiro[2.2]pentan-1-yl}methyl)cyclopentan-1-ol is a rare and highly strained ring system, making it a valuable scaffold for designing molecules with tailored steric and electronic properties. Recent studies highlight its potential in bioactive compound synthesis, where the rigidity of the spirocyclic structure can enhance binding affinity to biological targets. This aligns with the growing demand for next-generation pharmaceuticals and small-molecule therapeutics, topics frequently searched in academic and industrial circles.

From a synthetic chemistry perspective, the preparation of 2-({spiro[2.2]pentan-1-yl}methyl)cyclopentan-1-ol involves innovative strategies to overcome the challenges posed by its strained rings. Researchers often employ transition-metal catalysis or photochemical methods to construct such complex frameworks efficiently. These methodologies resonate with current trends in green chemistry and sustainable synthesis, which prioritize atom economy and reduced environmental impact. The compound’s versatility also makes it a candidate for high-performance polymers and advanced materials, addressing the surge in interest for lightweight, durable composites.

In the context of drug development, the cyclopentan-1-ol group in this molecule serves as a versatile handle for further functionalization, enabling the creation of derivatives with optimized pharmacokinetic profiles. This is particularly relevant given the rising focus on precision medicine and targeted therapies, where modular chemical structures are essential. Additionally, the compound’s potential role in chiral auxiliaries and asymmetric synthesis aligns with the pharmaceutical industry’s push toward enantioselective transformations.

Beyond its chemical applications, 2-({spiro[2.2]pentan-1-yl}methyl)cyclopentan-1-ol has sparked curiosity in computational chemistry. Molecular modeling and density functional theory (DFT) calculations are frequently used to predict its reactivity and interactions, reflecting the integration of AI-driven drug design into modern research. This intersection of experimental and theoretical approaches underscores the compound’s relevance in cutting-edge scientific inquiry.

As the scientific community continues to explore the boundaries of spirocyclic compounds, 2-({spiro[2.2]pentan-1-yl}methyl)cyclopentan-1-ol stands out as a compelling case study. Its synthesis, properties, and applications encapsulate key themes in contemporary chemistry, from molecular innovation to sustainable technology. For researchers and industry professionals, this compound represents both a challenge and an opportunity—a testament to the dynamic nature of chemical discovery.

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